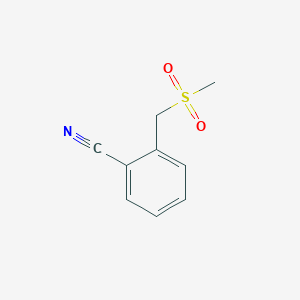
2-(Methanesulfonylmethyl)benzonitrile
Vue d'ensemble
Description
2-(Methanesulfonylmethyl)benzonitrile, also known as MSMBN, is an organic compound that belongs to the benzylsulfonyl group of compounds. It has a CAS Number of 25195-58-8 . The molecular formula is C9H9NO2S and the molecular weight is 195.24 g/mol .
Molecular Structure Analysis
The InChI code for 2-(Methanesulfonylmethyl)benzonitrile is 1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 . This indicates the presence of a methylsulfonyl group attached to a benzonitrile.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonylmethyl)benzonitrile include a molecular weight of 195.24 g/mol .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Compound Synthesis
2-(Methanesulfonylmethyl)benzonitrile may serve as a precursor in the synthesis of various therapeutic agents. Its sulfonylmethyl group could be a key moiety in the development of new drugs with potential applications in treating a range of diseases .
Agriculture: Pesticide Development
In agriculture, this compound could be utilized in the synthesis of novel pesticides. Its structural properties might allow for the creation of compounds that are effective against pests while being safe for crops .
Material Science: Advanced Material Fabrication
The chemical structure of 2-(Methanesulfonylmethyl)benzonitrile suggests its use in the fabrication of advanced materials, possibly as a polymerization agent or a linker molecule that contributes to the material’s stability and functionality .
Environmental Science: Pollution Remediation
This compound could be investigated for its role in environmental remediation technologies. Its potential to react with pollutants and aid in their breakdown could be valuable in treating contaminated sites .
Industrial Applications: Chemical Manufacturing
In industrial chemical processes, 2-(Methanesulfonylmethyl)benzonitrile might be used as an intermediate in the production of various chemicals, contributing to the synthesis of more complex molecules .
Biochemistry: Enzyme Inhibition Studies
The compound’s interaction with biological molecules could make it a candidate for studying enzyme inhibition, providing insights into enzyme mechanisms and aiding in the design of inhibitors for therapeutic use .
Analytical Chemistry: Chromatography Standards
Due to its unique chemical properties, 2-(Methanesulfonylmethyl)benzonitrile could be used as a standard or reference compound in chromatographic analyses, helping to calibrate equipment and validate methodologies .
Pharmaceutical Research: Drug Formulation
In pharmaceutical research, this compound’s structural attributes might be explored for drug formulation purposes, particularly in the design of drug delivery systems that require specific chemical functionalities .
Propriétés
IUPAC Name |
2-(methylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLMIFDFXORKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methanesulfonylmethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)

![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)


![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)